molecular formula C18H30ClN7O B056334 3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide CAS No. 115087-91-7

3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide

Cat. No.: B056334
CAS No.: 115087-91-7
M. Wt: 395.9 g/mol
InChI Key: HDKCYEOARZXCLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: Spectinomycin hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to various degradation products, while substitution reactions can result in modified spectinomycin derivatives .

Comparison with Similar Compounds

Uniqueness: Spectinomycin hydrochloride hydrate is unique in its specific use for treating gonorrhea, particularly in patients who are allergic to other antibiotics such as penicillin. Its bacteriostatic nature and specific mechanism of action make it a valuable tool in both clinical and research settings .

Properties

CAS No.

115087-91-7

Molecular Formula

C18H30ClN7O

Molecular Weight

395.9 g/mol

IUPAC Name

3-amino-5-(azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide

InChI

InChI=1S/C18H30ClN7O/c19-14-16(24-15(20)13(23-14)17(27)25-18(21)22)26-11-9-7-5-3-1-2-4-6-8-10-12-26/h1-12H2,(H2,20,24)(H4,21,22,25,27)

InChI Key

HDKCYEOARZXCLR-UHFFFAOYSA-N

SMILES

C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

Canonical SMILES

C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N

115087-91-7

Synonyms

3-amino-5-(1-azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyraz ine-2-carboxamide

Origin of Product

United States

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